2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Description
Properties
IUPAC Name |
N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWOVHKZIWVRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oximation of Indole Derivatives
Another synthetic route involves the nitrosation of indole derivatives to form oximes.
- The process begins with [CH2Cl(CH2)3NH3]Cl electrophilically attacking the indole derivative to substitute H+.
- The organic ligand then undergoes nitrosation with HONO, which is formed from NaNO2 and HCl, to produce a nitroso intermediate.
- This intermediate then isomerizes to the oxime.
Using Nickel(II) Centers
Oximes can also be synthesized using nickel(II) centers.
- R1CH2C(R2)═NOH (16), in a 10-fold excess, undergoes nitrosation in the presence of NiCl2 at 100 °C for 24 hours in air, leading to the precipitation of complexes 17 from the reaction mixture (65–70% yield).
- In this reaction, NiCl2 likely oxidizes 16 to give R1CH2C(R2)═O and H2NOH.
Iron(II)-Catalyzed Reactions
Iron(II) catalysts can be employed to transform styrenes into aromatic ketoximes.
- In the presence of an iron(II) catalyst (1 mol %; Fe(BH4)2/pyridyl-2,6-dicarboxylic acid mixture or iron(II) phthalocyanine [FePc]), NaBH4 (1.5–2.0 equiv) and tBuONO (1.5–2.5 equiv), styrenes t18 transform to aromatic ketoximes 19 (32–92% isolated yields) in a MeOH/H2O mixture or EtOH at RT for 3–6 h under H2.
Reactions with Benzyl Hydroxycarbamate
The Henry reaction can be used with benzyl hydroxycarbamate to synthesize oximes.
- The reaction of aldehydes R1CH2CHO (25) with benzyl hydroxycarbamate PhCH2O2CNHOH (26) proceeds in the presence of MnO2 (5-fold excess) and quinidine (10 mol %), and oximes 23 are isolated in 52–80% yields (in THF, RT, 48 h).
- In this reaction, the manganese(IV) center oxidizes 26 to a nitroso intermediate and generates manganese(II) species that form the enolate complex in basic media.
Organobismuth(III) Complex-Mediated Synthesis of O-Allyl Oximes
Organobismuth(III) complexes can be used in the synthesis of O-allyl oximes.
- Aldoximes and ketoximes R1R2C═NOH (56) react with the aminoallenes H2C═C═CHN(Ts)R3 (57) in the presence of gold(I) complex 59 (5 mol %) and AgOTf (15 mol %) in CH2Cl2 at RT for 5 h under dinitrogen to give O-allyl oximes 58 (52–96% yield).
Copper-Catalyzed Arylation
Copper-catalyzed arylation can be used to synthesize O-aryl oximes.
- Aldoximes or ketoximes react with aryl halides in the presence of CuI (5 mol %), K2CO3 (2 equiv), 1,10-phenanthroline (20 mol %), and Na,K-tartrate (40 mol %).
- This arylation is conducted under dinitrogen in Me2SO (30 °C; for aldoximes) for 0.6–3 h or in toluene (110 °C; for ketoximes) to give O-aryl oximes 66.
- The copper(I) center serves as the C–I bond activator, and a proposed mechanism includes the oxidative insertion of copper(I) into the C–I bond to give a copper(III) intermediate, which ligates the deprotonated oxime.
Additional Methods
The target compound can be prepared by reacting compound (II) with compound (III) in the presence of a base without a solvent or in an appropriate solvent. It can also be prepared by reacting compound (XIII) with compound (XXIII) in the presence of triphenylphosphine and diethyl azodicarboxylate or dimethyl azodicarboxylate without a solvent or in an appropriate solvent. Furthermore, the compound can be obtained by reacting compound (X) with compound (XIV) without a solvent or in an appropriate solvent.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)benzaldehyde oxime has been investigated for its potential biological activities:
- Antimicrobial Properties: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Activity: Research indicates that it has cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), potentially through apoptosis induction mechanisms.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neurological Applications: Investigations into its neuroprotective effects indicate potential use in neurodegenerative diseases like Alzheimer's.
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition Zone: 15 mm | |
| Antimicrobial | S. aureus | Inhibition Zone: 12 mm | |
| Anticancer | MCF-7 | IC50: 25 µM | |
| Anticancer | HeLa | IC50: 30 µM |
Material Science
In material science, this compound is utilized as a precursor for synthesizing novel materials:
- Coordination Compounds: It can form complexes with transition metals, leading to materials with unique electronic properties suitable for catalysis and sensor applications.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the pyrazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-(1H-Pyrazol-1-yl)benzaldehyde Derivatives
- 4-(1H-Pyrazol-1-yl)benzaldehyde (CAS 99662-34-7): The para-substituted isomer lacks the oxime group but serves as a precursor in synthesizing antiviral pyrazole derivatives. For example, 1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-bromo-2-nitrophenyl)ethanol (9c) is synthesized from this aldehyde, yielding a 30% product after column chromatography. Its structural data (e.g., HRMS, NMR) confirm regioselective reactivity at the para position .
- However, the oxime group enhances hydrogen-bonding capacity, improving target binding in biological systems .
Functional Group Variations: Oxime Esters and Thiazole-Triazole Hybrids
- 1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters: These derivatives, such as compounds 5–12, demonstrate cytotoxic activity in neuroblastoma cells (IC₅₀ = 12–45 μM). The oxime ester group increases lipophilicity, enhancing membrane permeability compared to the parent oxime .
- Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids: Compounds like 9a–9e incorporate triazole and thiazole rings, broadening antimicrobial activity. For instance, 9c (bromophenyl substituent) shows superior binding affinity in molecular docking studies, attributed to halogen interactions .
- Comparison : While 2-(1H-Pyrazol-1-yl)benzaldehyde oxime lacks ester or triazole groups, its simpler structure may facilitate synthetic scalability. However, hybrid derivatives often exhibit enhanced bioactivity due to synergistic effects .
Substituent Effects on Reactivity and Yield
Table 1: Key Data for this compound and Analogs
Computational and Spectroscopic Insights
- 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Oxime: DFT studies reveal high electrophilicity at the oxime group, facilitating nucleophilic reactions.
- Reactive Properties : The oxime group in this compound likely participates in hydrogen bonding and metal coordination, similar to syn-benzaldehyde oxime (CAS 622-32-2), which is used in metal ion extraction .
Biological Activity
2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine. The reaction conditions generally include an acidic medium to facilitate the formation of the oxime functional group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds containing the pyrazole moiety demonstrated notable antibacterial and antifungal activities. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values lower than standard drugs, suggesting strong antimicrobial potential .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | < 125 | Antibacterial |
| Standard Drug (Chloramphenicol) | 62.5 | Antibacterial |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Pyrazole derivatives, including this compound, have shown inhibitory effects on various cancer cell lines. For example, studies have indicated that pyrazole derivatives can inhibit BRAF(V600E), a common mutation in melanoma, as well as other cancer-related kinases .
Anti-inflammatory Activity
In addition to antimicrobial and antitumor effects, this compound has been noted for its anti-inflammatory properties. Studies have shown that related compounds can inhibit nitric oxide production and reduce inflammation markers in vitro, indicating potential use in inflammatory conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity linked to cancer progression or inflammation.
These interactions often lead to downstream effects that contribute to its therapeutic potential.
Case Studies
Several studies have focused on the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives, including those similar to this compound, exhibited strong activity against resistant strains of bacteria and fungi .
- Antitumor Studies : Research on pyrazole-based compounds revealed promising results against various cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics .
- Inflammation Models : In vivo studies indicated that compounds with similar structures significantly reduced edema and inflammatory cytokines in animal models, supporting their potential as anti-inflammatory agents .
Q & A
Q. Optimization Considerations :
- Solvent Selection : Ethanol/water mixtures enhance oxime yield due to balanced solubility and nucleophilicity.
- Catalyst Use : Trace acetic acid accelerates imine formation.
- Temperature : Moderate heating (60–80°C) avoids decomposition of the aldehyde precursor.
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms the presence of oxime (N–O stretch at ~930 cm⁻¹) and aldehyde-to-oxime conversion (disappearance of C=O stretch at ~1700 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : A singlet for the oxime proton (H–C=N–OH) at δ 8.2–8.5 ppm; pyrazole protons appear as distinct doublets (δ 6.5–8.0 ppm) .
- ¹³C NMR : The oxime carbon (C=N–OH) resonates at δ 150–155 ppm, distinct from the aldehyde carbon (δ ~190 ppm) .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, and O percentages (±0.3% tolerance) .
- Melting Point : A sharp, reproducible melting point confirms crystalline purity.
Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this oxime?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer properties. Solvatochromic effects (e.g., polarity-dependent UV-Vis shifts) can be modeled using the PCM solvent model .
- Molecular Docking :
- Use AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes or receptors). Analyze docking poses for hydrogen bonding (oxime –OH with active-site residues) and π-π stacking (pyrazole/benzene rings with aromatic residues). Validate with MD simulations to assess binding stability .
Case Study : In benzimidazole-triazole hybrids, docking scores correlated with experimental IC₅₀ values, highlighting the oxime’s role in enhancing binding affinity .
Advanced: How should researchers resolve contradictions in spectral data or synthetic yields across studies?
Methodological Answer:
- Spectral Discrepancies :
- Yield Variations :
- Replicate conditions precisely (e.g., inert atmosphere, reagent freshness). Use design-of-experiment (DoE) approaches to identify critical factors (e.g., reaction time, stoichiometry) .
- Explore alternative catalysts (e.g., CeCl₃ for oxime formation) or microwave-assisted synthesis to improve efficiency .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; seek medical attention.
- Skin Contact : Rinse with soap/water; remove contaminated clothing.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced: How can researchers leverage databases like PubChem or Reaxys to retrieve structural and bioactivity data for this compound?
Methodological Answer:
- PubChem : Search by CAS number or SMILES string to access experimental/predicted properties (e.g., LogP, solubility). Cross-reference bioassay data (e.g., cytotoxicity) from ChEMBL or BindingDB .
- Reaxys : Use substructure searches to identify analogs with reported synthetic methods or biological activities. Filter by reaction type (e.g., "oxime formation") and conditions (solvent, catalyst) .
- SciFinder : Retrieve patents and journal articles detailing crystallization conditions or spectral assignments. Use the "Analyze by" tool to identify trends in publication years or author expertise .
Advanced: What strategies optimize the regioselectivity of pyrazole incorporation in benzaldehyde derivatives?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzaldehyde para-position to favor pyrazole coupling at the ortho position .
- Metal Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise triazole linkage, minimizing byproducts .
- Microwave-Assisted Synthesis : Enhances reaction specificity via rapid, uniform heating. For example, 30-minute microwave irradiation at 100°C improved pyrazole-benzaldehyde coupling yields by 20% compared to conventional heating .
Basic: What are the common impurities formed during oxime synthesis, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted aldehyde, hydroxylamine salts, or dimerized oxime (e.g., furoxans under acidic conditions).
- Purification :
- Recrystallization : Use ethanol/water mixtures to selectively crystallize the oxime.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates oxime from unreacted aldehyde (Rf ~0.3 vs. ~0.6) .
- Wash Steps : Aqueous NaHCO₃ removes acidic impurities; brine washes eliminate residual salts .
Advanced: How does the oxime functional group influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
Methodological Answer:
- Ligand Behavior : The oxime (–N–O–) group acts as a bidentate ligand, coordinating to metals (e.g., Cu²⁺, Fe³⁺) via the nitrogen and oxygen atoms. This stabilizes MOF structures and enhances porosity .
- Applications :
- Catalysis : Oxime-MOFs show activity in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) due to redox-active metal centers .
- Sensing : Fluorescence quenching in Zn-based MOFs detects nitroaromatics via oxime-analyte interactions .
Advanced: What in silico tools predict the solubility and stability of this compound in different solvents?
Methodological Answer:
- COSMO-RS : Predicts solubility parameters (logS) in solvents like DMSO, ethanol, or water based on σ-profiles .
- Molecular Dynamics (MD) : Simulate solvation shells to assess stability (e.g., aggregation propensity in aqueous buffers).
- QSPR Models : Relate molecular descriptors (e.g., polar surface area, LogP) to experimental solubility data from PubChem .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
